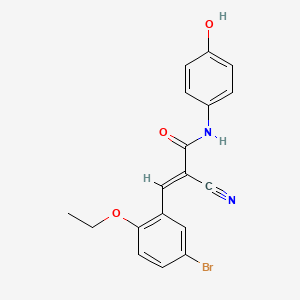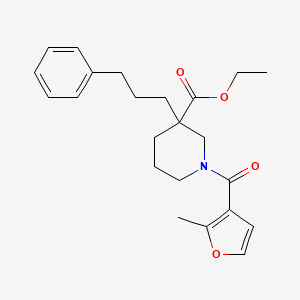![molecular formula C20H26N2O5S B6016308 N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide](/img/structure/B6016308.png)
N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide, commonly known as TBS-AMCA, is a chemical compound that has been used in scientific research for various purposes. This compound belongs to the class of sulfonylurea compounds and has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
TBS-AMCA works by inhibiting the activity of PTPs, which are enzymes that play a crucial role in regulating cellular signaling pathways. By inhibiting the activity of PTPs, TBS-AMCA can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
TBS-AMCA has been shown to have various biochemical and physiological effects, including the modulation of insulin signaling pathways, the inhibition of pro-inflammatory cytokine production, and the reduction of oxidative stress. These effects make TBS-AMCA a promising therapeutic agent for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TBS-AMCA is its high specificity for PTPs, which makes it a valuable tool for studying the role of PTPs in various biological processes. However, one of the limitations of TBS-AMCA is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several future directions for the study of TBS-AMCA, including:
1. Further investigation of its potential therapeutic applications, particularly in the treatment of type 2 diabetes and other metabolic disorders.
2. Development of more efficient synthesis methods to improve the yield and purity of TBS-AMCA.
3. Exploration of its potential as a diagnostic tool for the detection of PTP activity in various diseases.
4. Investigation of its potential as a modulator of other cellular signaling pathways, beyond the PTP pathway.
Conclusion:
TBS-AMCA is a promising compound that has been used in scientific research for various purposes. Its specificity for PTPs makes it a valuable tool for studying the role of PTPs in various biological processes, and its potential therapeutic applications make it an exciting area of research for the future.
Méthodes De Synthèse
TBS-AMCA can be synthesized through a series of chemical reactions involving the condensation of 4-tert-butylbenzenesulfonyl chloride and 2,5-dimethoxyaniline, followed by acetylation with acetic anhydride. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
TBS-AMCA has been used in scientific research for various purposes, including as a fluorescent probe for the detection of protein tyrosine phosphatases (PTPs) and as an inhibitor of PTPs. It has also been studied for its potential use as an anti-inflammatory agent and as a therapeutic agent for the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
N-[4-[(4-tert-butylphenyl)sulfonylamino]-2,5-dimethoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-13(23)21-16-11-19(27-6)17(12-18(16)26-5)22-28(24,25)15-9-7-14(8-10-15)20(2,3)4/h7-12,22H,1-6H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCNTAJEESQYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1OC)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-ethoxy-4-hydroxy-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6016232.png)
![N-(4-isopropylphenyl)-1-[3-(4-morpholinyl)benzoyl]-3-piperidinamine](/img/structure/B6016237.png)
![5-{1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6016241.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B6016244.png)
![N-({1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}methyl)-1H-indazole-3-carboxamide](/img/structure/B6016250.png)
![3-chloro-N-[(2,2,4-trimethyl-1(2H)-quinolinyl)carbonothioyl]benzamide](/img/structure/B6016255.png)


![(3'R*,4'R*)-1'-[(2-butyl-1H-imidazol-4-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6016269.png)
![6-(1-{[2-(2-furyl)pyrimidin-5-yl]methyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6016278.png)
![N-benzyl-2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6016291.png)
![3-(1-adamantyl)-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6016297.png)

![methyl 5-methyl-2-({[(1-phenylethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6016339.png)